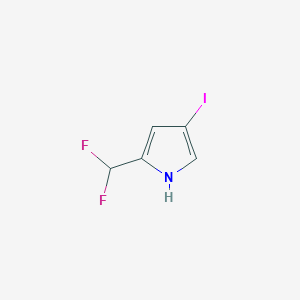
2-(Difluoromethyl)-4-iodo-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-iodo-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of both difluoromethyl and iodine substituents on the pyrrole ring makes this compound particularly interesting for various chemical applications, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-iodo-1H-pyrrole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrrole ring. One common method is the difluoromethylation of a pre-formed pyrrole derivative, followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under catalytic conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidant .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-4-iodo-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form difluoromethylated pyrrole oxides or reduction to form difluoromethylated pyrrolidines.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cross-Coupling: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Major Products:
Substitution Products: Azido or thiolated derivatives.
Oxidation Products: Difluoromethylated pyrrole oxides.
Reduction Products: Difluoromethylated pyrrolidines.
Cross-Coupling Products: Various difluoromethylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-iodo-1H-pyrrole has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-4-iodo-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The iodine atom can participate in halogen bonding, further stabilizing interactions with proteins or nucleic acids . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-1H-pyrrole: Lacks the iodine substituent, making it less reactive in cross-coupling reactions.
4-Iodo-1H-pyrrole: Lacks the difluoromethyl group, reducing its potential as a bioisostere.
2-(Trifluoromethyl)-4-iodo-1H-pyrrole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Difluoromethyl)-4-iodo-1H-pyrrole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its potential as a bioisostere, while the iodine atom facilitates various cross-coupling reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H4F2IN |
|---|---|
Molekulargewicht |
242.99 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-iodo-1H-pyrrole |
InChI |
InChI=1S/C5H4F2IN/c6-5(7)4-1-3(8)2-9-4/h1-2,5,9H |
InChI-Schlüssel |
SVUJBWHKFORHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


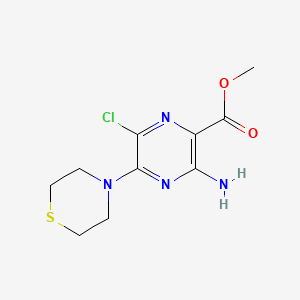
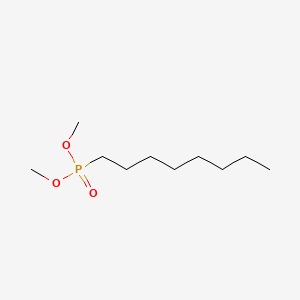
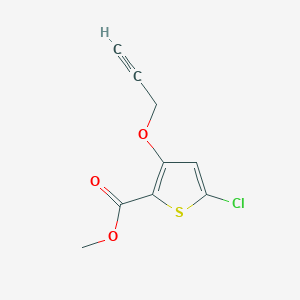

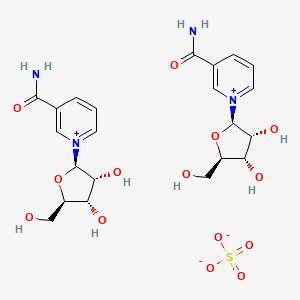
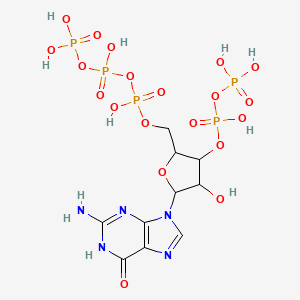
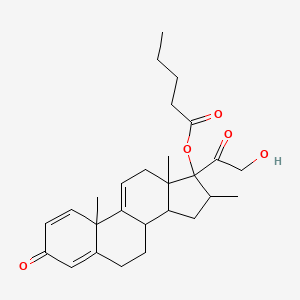
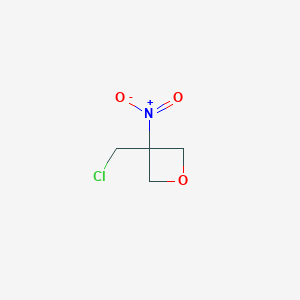


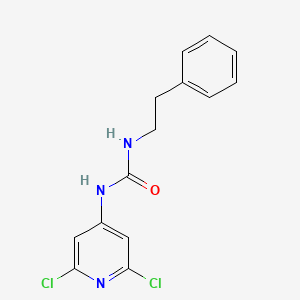
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
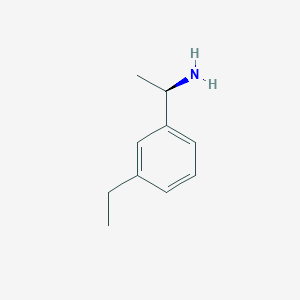
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
